molecular formula C18H15N5OS2 B2774132 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034522-96-6

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Cat. No.: B2774132
CAS No.: 2034522-96-6
M. Wt: 381.47
InChI Key: LZOCMHFJVDSMCA-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS2 and its molecular weight is 381.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, particularly in cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The compound's molecular formula is C18H15N5OSC_{18}H_{15}N_{5}OS with a molecular weight of 349.4 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a pyridine unit, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC18H15N5OSC_{18}H_{15}N_{5}OS
Molecular Weight349.4 g/mol
CAS Number2034312-90-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyrazole : Condensation reactions involving hydrazine and β-keto esters.
  • Pyridine Coupling : Introduction of the pyridine component through amination reactions.
  • Thiazole Integration : Final assembly involving the thiazole derivative to form the complete structure.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action appears to involve:

  • Cell Proliferation Inhibition : The compound exhibits an IC50 value of approximately 9 μM against A549 cells, indicating effective inhibition of cell growth .
  • Induction of Apoptosis : Treatment with the compound leads to morphological changes in cancer cells, suggesting the induction of apoptosis through pathways involving p53/p21 regulation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It acts as a cyclooxygenase (COX) inhibitor, which is critical for reducing inflammation and pain associated with various conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Signal Transduction Modulation : It may modulate signaling pathways related to apoptosis and cell survival.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on A549 Cells : Demonstrated significant inhibition of cell migration and proliferation with an IC50 of 9 μM .
  • HepG2 Cell Line Analysis : Showed effective growth inhibition with potential mechanisms involving AMPK pathway regulation .
  • Inflammatory Response Assessment : Evaluated in animal models for its ability to reduce inflammation markers, confirming its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c1-23-10-13(9-21-23)14-5-4-12(7-19-14)8-20-17(24)18-22-15(11-26-18)16-3-2-6-25-16/h2-7,9-11H,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOCMHFJVDSMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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